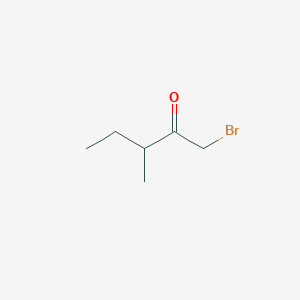1-Bromo-3-methylpentan-2-one
CAS No.: 79932-23-3
Cat. No.: VC8295939
Molecular Formula: C6H11BrO
Molecular Weight: 179.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79932-23-3 |
|---|---|
| Molecular Formula | C6H11BrO |
| Molecular Weight | 179.05 g/mol |
| IUPAC Name | 1-bromo-3-methylpentan-2-one |
| Standard InChI | InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 |
| Standard InChI Key | PNYNRQLIDYPZBP-UHFFFAOYSA-N |
| SMILES | CCC(C)C(=O)CBr |
| Canonical SMILES | CCC(C)C(=O)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
1-Bromo-3-methylpentan-2-one (hypothetical molecular formula: C₆H₁₁BrO) is a branched-chain bromo ketone. The IUPAC name derives from a five-carbon (pentan) backbone with a ketone group at position 2, a bromine substituent at position 1, and a methyl group at position 3. Computational models suggest a molecular weight of approximately 179.06 g/mol, though experimental validation remains pending .
Spectral Characterization
While direct spectral data for this compound is unavailable, analogous brominated ketones exhibit distinctive features:
-
¹H NMR: Methyl groups adjacent to the carbonyl (δ 1.2–1.5 ppm), deshielded protons near electronegative bromine (δ 3.5–4.5 ppm), and ketone-related protons (δ 2.1–2.7 ppm) .
-
IR Spectroscopy: Strong C=O stretching near 1700 cm⁻¹ and C-Br absorption between 550–650 cm⁻¹ .
-
Mass Spectrometry: Expected molecular ion peak [M]⁺ at m/z 179, with fragmentation patterns involving Br loss (Δ m/z 79/81) and α-cleavage near the carbonyl .
Synthesis and Production Methods
Halogenation of Ketones
Theoretical routes for synthesizing 1-bromo-3-methylpentan-2-one involve bromination of 3-methylpentan-2-one. Two primary methods are proposed:
-
Electrophilic Bromination:
-
Radical Bromination:
-
Reagents: N-bromosuccinimide (NBS) under UV light.
-
Selectivity: Preferential bromination at tertiary carbons due to radical stability.
-
Industrial Scalability
Large-scale production would require:
-
Continuous-Flow Reactors: To control exothermic bromination and enhance safety.
-
Solvent Systems: Dichloromethane or carbon tetrachloride to solubilize bromine and substrate.
Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The α-bromo ketone undergoes both SN1 and SN2 pathways:
-
SN1: Favored in polar protic solvents (e.g., ethanol), forming a resonance-stabilized carbocation at the α-carbon .
-
SN2: Dominates in aprotic solvents (e.g., DMSO), with backside attack by nucleophiles (e.g., OH⁻, CN⁻).
Elimination Reactions
Under basic conditions (e.g., NaOH), E2 elimination produces α,β-unsaturated ketones:
Key Factors:
-
Steric Effects: Methyl branching at C3 hinders base accessibility, favoring less substituted alkenes.
-
Temperature: Elevated temperatures (≥80°C) accelerate elimination over substitution.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Brominated ketones serve as precursors for:
-
Anticancer Agents: Alkylating agents derived from α-bromo ketones disrupt DNA replication .
-
Neuroprotective Compounds: Cholinesterase inhibitors synthesized via Grignard additions to bromo ketones .
Material Science
-
Polymer Crosslinkers: Radical-initiated polymerization of bromo ketones enhances thermostability in resins.
-
Liquid Crystals: Branched bromo ketones modify mesophase behavior in display technologies.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-3-methylbutan-2-one | C₅H₉BrO | Shorter carbon chain (butan) |
| 1-Bromo-2-pentanone | C₅H₉BrO | Bromine position alters reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume